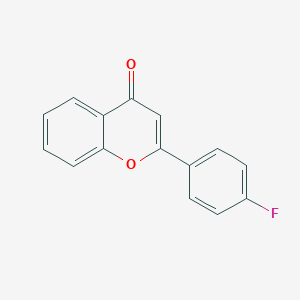

4'-Fluoroflavone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXIMGYEMBZGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293999 | |

| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1645-21-2 | |

| Record name | 4'-Fluoroflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-4h-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A96898YA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 4'-Fluoroflavone

Abstract

4'-Fluoroflavone, a synthetic derivative of the flavone backbone, represents a molecule of significant interest in contemporary pharmacology due to its diverse biological activities. The strategic placement of a fluorine atom at the 4'-position of the B-ring profoundly influences its metabolic stability and target engagement, leading to potent anti-cancer, anti-inflammatory, and potential neuroprotective effects. This technical guide synthesizes the current understanding of this compound's mechanism of action, moving beyond a mere list of effects to explain the causal biochemical and cellular pathways. We will dissect its role as an inhibitor of the aromatase enzyme, a modulator of xenobiotic metabolism via the Nrf2/ARE pathway, and a suppressor of inflammatory cascades through the NF-κB signaling axis. This document provides not only the mechanistic rationale but also detailed experimental protocols and quantitative data from closely related analogues to empower researchers in drug development and chemical biology to further explore this promising scaffold.

Introduction: The Flavone Scaffold and the Significance of Fluorination

Flavonoids are a vast class of polyphenolic secondary metabolites ubiquitous in the plant kingdom, forming the core of many traditional medicines and dietary supplements.[1] Their basic structure consists of a C6-C3-C6 carbon framework, comprising two phenyl rings (A and B) and a heterocyclic C ring. The flavone subclass is characterized by a double bond between C2 and C3 and a ketone at C4 of the C ring. This arrangement confers a planar geometry that is crucial for intercalation into protein binding sites.[1]

The introduction of a fluorine atom, particularly on the B-ring as in this compound, is a well-established medicinal chemistry strategy to enhance therapeutic potential. The carbon-fluorine bond is exceptionally strong and stable, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing its bioavailability and half-life.[2] Furthermore, fluorine's high electronegativity can alter the molecule's electronic properties, potentially leading to stronger and more specific interactions with biological targets.

Core Mechanisms of Action

The biological effects of this compound are not attributable to a single target but rather to its ability to modulate multiple, interconnected signaling pathways. The primary mechanisms elucidated to date are detailed below.

Aromatase Inhibition: A Targeted Approach for Hormone-Dependent Cancers

Aromatase (cytochrome P450 19A1) is the terminal and rate-limiting enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens.[3][4] Its inhibition is a clinically validated and highly successful strategy for treating estrogen receptor-positive (ER+) breast cancer.[3] Flavonoids are well-documented competitive inhibitors of aromatase, and this compound is predicted to be a potent inhibitor based on extensive structure-activity relationship (SAR) studies of its analogues.[3][5][6]

The parent compound, flavone, demonstrates an IC50 of 10 µM against human placental aromatase.[5] The introduction of fluorine at the 4' position on related isoflavanone scaffolds has been shown to dramatically increase potency, with IC50 values reaching as low as 0.8 µM.[3][6] This suggests the fluorinated B-ring plays a critical role in binding within the enzyme's active site.

Mechanistic Rationale: this compound likely acts as a competitive inhibitor, binding to the active site of aromatase and preventing the binding of its natural androgen substrates, androstenedione and testosterone. This leads to a systemic decrease in estrogen levels, thereby starving ER+ cancer cells of the hormonal signals they require for proliferation.

Figure 1: Competitive inhibition of Aromatase by this compound.

Modulation of Xenobiotic Metabolism: The Nrf2/ARE Pathway

A key mechanism underlying the chemopreventive effects of many flavonoids is the induction of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR) and glutathione S-transferases (GSTs).[7] These enzymes play a critical role in neutralizing carcinogens and reducing oxidative stress. The master regulator of this cytoprotective response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[8][9]

Mechanistic Rationale: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation.[10] Electrophilic molecules like flavonoids can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[11] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding Phase II enzymes, initiating their transcription.[9] This leads to an enhanced cellular capacity to detoxify carcinogens and reactive oxygen species (ROS).

Figure 2: Activation of the Nrf2/ARE pathway by this compound.

Suppression of Inflammation: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of numerous pathologies, including cancer and neurodegenerative diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[12][13]

Mechanistic Rationale: In unstimulated cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[14] Inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.[12] Flavonoids, likely including this compound, have been shown to inhibit this pathway, primarily by preventing the degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[15][16]

Quantitative Pharmacological Data

While specific IC50 values for this compound are not widely published, data from structurally similar flavonoids provide a strong basis for estimating its potency.

| Compound/Analogue | Target/Assay | Potency (IC50 / CD) | Reference(s) |

| Flavone (Parent Compound) | Aromatase Inhibition | 10 µM | [5] |

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition | 0.8 µM | [3][6] |

| 4'-Bromoflavone | Cytochrome P450 1A1 Inhibition | 0.86 µM | N/A |

| 4'-Bromoflavone | Quinone Reductase Induction | 10 nM (CD value) | N/A |

CD = Concentration required to double enzyme activity.

Methodological Guide to Mechanism Elucidation

To rigorously validate the mechanisms described, specific and robust experimental protocols are required. The following section details the methodologies for key assays, explaining the scientific rationale behind the experimental design choices.

Experimental Protocol: Aromatase Inhibition Assay (Fluorometric)

This protocol is designed to quantify the inhibitory potential of a test compound against human aromatase activity. It relies on a fluorogenic substrate that becomes highly fluorescent upon metabolism by aromatase.

-

Causality & Rationale: This assay directly measures the enzymatic activity of aromatase. By comparing the rate of fluorescence generation in the presence and absence of this compound, we can directly quantify its inhibitory effect. Using a range of inhibitor concentrations allows for the calculation of an IC50 value, a key metric of potency. Ketoconazole or Letrozole are used as positive controls because they are well-characterized, potent aromatase inhibitors, ensuring the assay is performing correctly.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Reconstitute recombinant human aromatase (CYP19A1) and an NADPH-regeneration system (e.g., G6P, G6PDH, NADP+) in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC) in DMSO.

-

Prepare a 10 mM stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure (96-well black plate):

-

To each well, add 40 µL of the aromatase and NADPH-regeneration system mixture.

-

Add 1 µL of the this compound serial dilutions or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically over 30-60 minutes (Excitation: ~400 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Experimental Protocol: Quinone Reductase (QR) Induction Assay

This cell-based assay measures the ability of a compound to increase the enzymatic activity of NQO1 (QR), a key Phase II detoxification enzyme.

-

Causality & Rationale: This assay provides a functional readout of the activation of the Nrf2/ARE pathway. An increase in QR activity in response to treatment with this compound is direct evidence of its ability to upregulate cytoprotective gene expression. The use of Hepa1c1c7 cells is standard as they are a well-characterized murine hepatoma line with a robust Nrf2 response. The assay measures the NADPH-dependent reduction of a substrate, which is a direct measure of QR's enzymatic function.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture Hepa1c1c7 cells in a 96-well plate until they reach ~80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM to 50 µM) or a vehicle control for 24 hours. Include a known inducer like 4'-Bromoflavone or Sulforaphane as a positive control.

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding 50 µL of a lysis buffer (e.g., 0.8% digitonin in 2 mM EDTA) and incubating for 10 minutes.

-

-

Enzyme Activity Measurement:

-

Prepare a reaction cocktail containing buffer (e.g., 25 mM Tris-HCl), FAD, glucose-6-phosphate, G6P dehydrogenase, MTT, and an electron acceptor (e.g., menadione).

-

Add 200 µL of the reaction cocktail to 20 µL of the cell lysate in a new 96-well plate.

-

Separately, measure the total protein concentration of the lysates using a BCA or Bradford assay for normalization.

-

-

Data Acquisition:

-

Measure the absorbance at ~610 nm kinetically for 5 minutes at room temperature. The rate of formazan crystal formation is proportional to QR activity.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance for each sample.

-

Normalize the QR activity to the total protein concentration.

-

Express the results as fold-induction over the vehicle-treated control cells.

-

-

Figure 3: Experimental workflow for the Quinone Reductase (QR) induction assay.

Conclusion and Future Perspectives

This compound is a multi-modal agent whose therapeutic potential stems from its ability to concurrently inhibit estrogen synthesis, bolster cellular detoxification pathways, and suppress inflammatory signaling. The fluorinated flavone scaffold is a privileged structure in pharmacology, demonstrating favorable metabolic stability and potent target engagement.

While the mechanisms of action for the broader flavonoid class are well-supported, a dedicated, comprehensive investigation into this compound itself is conspicuously absent from the literature. Future research should focus on obtaining precise quantitative data (IC50, Ki) for this compound against its primary targets—aromatase, Keap1, and key kinases in the NF-κB pathway. Furthermore, in vivo studies in relevant disease models (e.g., xenograft models of breast cancer, animal models of inflammation) are essential to validate these in vitro findings and to assess the pharmacokinetic and safety profile of this promising compound. Such studies will be critical to translating the clear mechanistic potential of this compound into tangible therapeutic applications.

References

- Kellis Jr, J. T., & Vickery, L. E. (1984). Inhibition of human estrogen synthetase (aromatase) by flavones. Science, 225(4666), 1032-1034.

- Lv, W., Liu, J., Lu, D., & Wang, Z. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & medicinal chemistry, 22(3), 1225-1232.

- Gobbi, S., Cavalli, A., Rallini, M., & Belluti, F. (2014). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone)

- Jackson, T., & Wang, Z. (2012). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Bioorganic & medicinal chemistry letters, 22(1), 163-166.

- Cuadrado, A., Rojo, A. I., & Wells, G. (2021). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Viruses, 13(3), 373.

- Nagayoshi, H., & Imaoka, S. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 335-345.

- Li, Y., Wang, Y., & Zhang, Y. (2018). Design, synthesis and activity of flavonoids aromatase inhibitors. IOP Conference Series: Earth and Environmental Science, 186(4), 012048.

- FDA Global Substance Registration System. (n.d.). This compound. gsrs.

- Ge, Y., & Zhang, Z. (2022). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Foods, 11(19), 3001.

- Sung, B., & Aggarwal, B. B. (2010).

- Poveda, C., & Lastra, C. A. (2021).

- Lee, S., Lim, K. C., & Shin, S. Y. (2010). Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity. Bioorganic & medicinal chemistry letters, 20(21), 6277-6281.

- Fahey, J. W. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness.

- Huang, L., Zhang, F., & Tang, Y. (2014). Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway. The American journal of the medical sciences, 348(1), 75-80.

- Mancini, S., & Solioz, M. (2015). Determination of Quinone Reductase Activity. Bio-protocol, 5(17), e1581.

- Cuendet, M., & Pezzuto, J. M. (2004). Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention.

- Spagnuolo, C., & Russo, G. L. (2020). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. International journal of molecular sciences, 21(11), 3894.

- Li, S., & Wu, J. (2021). Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism. Viruses, 13(10), 2056.

- Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88, 179-188.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorofenidone attenuates inflammation by inhibiting the NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Fluoroflavone Derivatives: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4'-fluoroflavone derivatives, a promising class of synthetic flavonoids with significant therapeutic potential. The strategic incorporation of a fluorine atom at the 4'-position of the flavone scaffold profoundly influences the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, bioavailability, and target engagement. This document offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction: The Flavone Scaffold and the Significance of Fluorine Substitution

Flavonoids are a diverse group of naturally occurring polyphenolic compounds celebrated for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The flavone backbone, a 2-phenyl-1-benzopyran-4-one structure, serves as a versatile template for medicinal chemists. The introduction of a fluorine atom, particularly at the 4'-position of the B-ring, is a well-established strategy in drug design to modulate a molecule's properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter electronic properties to improve binding affinity to biological targets. This strategic fluorination has propelled this compound derivatives to the forefront of flavonoid-based drug discovery.

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives is most commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a 4'-fluorochalcone intermediate, followed by an oxidative cyclization to yield the flavone core.

General Synthetic Scheme

The overall synthetic strategy is depicted below. An appropriately substituted 2'-hydroxyacetophenone is reacted with 4-fluorobenzaldehyde in the presence of a base to yield a 2'-hydroxy-4-fluorochalcone. This intermediate is then subjected to oxidative cyclization to afford the desired this compound derivative.

Caption: General synthetic route for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound.

Step 1: Synthesis of 2'-Hydroxy-4-fluorochalcone

-

To a solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 4-fluorobenzaldehyde (1.24 g, 10 mmol) in ethanol (30 mL), add a 50% aqueous solution of potassium hydroxide (5 mL) dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (10% v/v) to precipitate the product.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4-fluorochalcone as a yellow solid.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the synthesized 2'-hydroxy-4-fluorochalcone (2.42 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL).

-

Add a catalytic amount of iodine (0.25 g, 1 mmol) to the solution.

-

Heat the reaction mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

A yellow solid will precipitate out. Filter the solid and wash it with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a thorough wash with cold water.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Biological Properties and Therapeutic Applications

This compound derivatives have demonstrated a wide range of biological activities, with significant potential in the treatment of cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

The introduction of the 4'-fluoro substituent has been shown to enhance the anticancer potency of the flavone scaffold. These derivatives exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 | 13.66 | [1] |

| 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | MCF-7 | 15.43 | [1] |

| 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone | MCF-7 | 11.73 | [1] |

This compound derivatives often target critical signaling pathways that are dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most well-documented targets.

Caption: Putative mechanism of action of this compound derivatives on cancer cell signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

| Compound | Assay | IC50 (µM) | Reference |

| 6,3',4'-Trihydroxyflavone | NO Suppression (RAW 264.7) | 22.1 | [2] |

| 7,3',4'-Trihydroxyflavone | NO Suppression (RAW 264.7) | 26.7 | [2] |

A key mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. They also modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., from a commercial kit).

-

Assay Plate Setup: In a 96-well black plate, add the following to designated wells:

-

Blank: Assay buffer.

-

Positive Control (100% activity): COX-2 enzyme in assay buffer.

-

Inhibitor Control: COX-2 enzyme and a known COX-2 inhibitor (e.g., celecoxib).

-

Test Compound: COX-2 enzyme and various concentrations of the this compound derivative.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value from the dose-response curve.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's are characterized by neuronal cell death. This compound derivatives have shown promise in protecting neurons from various insults, including oxidative stress and amyloid-beta (Aβ)-induced toxicity.

| Compound | Cell Line | Insult | Outcome | Reference |

| 4'-Methoxyflavanone | SH-SY5Y | MNNG | Protection against viability reduction (EC50: 11.41 ± 1.04 µM) | [3] |

| Flavone Derivatives | SH-SY5Y | Aβ1-42 | Increased cell viability | [4] |

The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to interfere with the neurotoxic cascade initiated by Aβ peptides.

Caption: Putative neuroprotective mechanisms of this compound derivatives.

This protocol outlines a method to assess the neuroprotective effects of this compound derivatives against Aβ-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

-

Aβ Peptide Preparation: Prepare aggregated Aβ1-42 by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and incubation in culture medium at 37°C for 24-48 hours to allow for fibril formation.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.

-

Treatment: Seed the differentiated SH-SY5Y cells in 96-well plates. Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, expose the cells to a neurotoxic concentration of aggregated Aβ1-42 (e.g., 10-20 µM) for 24-48 hours.

-

Assessment of Neuroprotection (Multi-parametric):

-

Cell Viability: Perform the MTT assay as described in section 3.1.5.

-

Reactive Oxygen Species (ROS) Measurement:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes at 37°C.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Neurite Outgrowth Analysis:

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain for a neuronal marker, such as β-III tubulin.

-

Capture images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

-

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the substitution pattern on the flavone core.

-

B-Ring Substitution: The 4'-fluoro group is a key determinant of activity, enhancing lipophilicity and metabolic stability.

-

A-Ring and C-Ring Modifications: The presence and position of hydroxyl, methoxy, and other functional groups on the A and C rings can modulate the potency and selectivity of these compounds. For instance, hydroxylation at the C-5 and C-7 positions is often associated with increased antioxidant and anti-inflammatory activity.[5][6] The C2-C3 double bond in the C-ring is also crucial for the planarity of the molecule and its interaction with biological targets.[6]

Conclusion and Future Perspectives

This compound derivatives represent a highly promising class of compounds with multifaceted therapeutic potential. The strategic incorporation of a fluorine atom at the 4'-position imparts favorable drug-like properties, leading to enhanced anticancer, anti-inflammatory, and neuroprotective activities. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to further explore and optimize these fascinating molecules. Future research should focus on in-depth in vivo studies to validate the preclinical findings, elucidate their pharmacokinetic and pharmacodynamic profiles, and ultimately translate these promising compounds into novel therapeutics for a range of human diseases.

References

- Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27235–27252.

- Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).

- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors.

- BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis.

- Chen, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants, 12(1), 193.

- Gora, J., et al. (2023). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 28(19), 6899.

- Kshatriya, D. S., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.

- BenchChem. (2025). Neuroprotective Effects of 4'-Methoxyflavanone in Neuronal Cells: A Technical Guide.

- Lopez-Lazaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current medicinal chemistry. Anti-cancer agents, 2(6), 691–714.

- Ma, C., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788–8798.

- Pan, L., et al. (2021). Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. Journal of Agricultural and Food Chemistry, 69(26), 7285–7302.

- Reis, J., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology, 13, 868900.

- Semenok, D. A., et al. (2017). Efficient synthesis of chalcone-4'-sulfonyl chlorides and fluorides. Tetrahedron, 73(51), 7157-7165.

- Silva, T., et al. (2021). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 26(16), 4843.

- Spencer, J. P. E. (2009). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement Disorders, 24(S1), S20-S31.

- Titi, A., et al. (2024). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 29(4), 834.

- Vane, P., et al. (2021).

- Wang, T. Y., et al. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. BioFactors, 46(6), 943-952.

- Wei, H., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788–8798.

- Zareen, S., et al. (2020). Flavonoids as anticancer agents: Structure-activity relationship study. Current Topics in Medicinal Chemistry, 20(3), 185-213.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 4. sartorius.com [sartorius.com]

- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of 4'-Fluoroflavone Analogues in Oncology: A Technical Guide for Drug Discovery

Foreword: The Rationale for Fluorination in Flavonoid-Based Cancer Drug Discovery

The vast chemical space of naturally occurring flavonoids has long been a fertile ground for the discovery of novel anticancer agents. Their inherent biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, make them attractive starting points for medicinal chemistry campaigns.[1] However, natural flavonoids often suffer from metabolic instability and suboptimal pharmacokinetic profiles, limiting their clinical translation. The strategic incorporation of fluorine atoms into the flavonoid scaffold has emerged as a powerful tool to overcome these limitations. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on a particularly promising class of synthetic flavonoids: 4'-Fluoroflavone analogues. By placing a fluorine atom at the 4'-position of the B-ring, we can systematically explore how this modification impacts anticancer efficacy and elucidates mechanisms of action, paving the way for the development of next-generation flavonoid-based therapeutics.

I. Synthesis and Characterization of this compound Analogues: A Methodological Deep Dive

The synthesis of this compound and its analogues can be achieved through several established methods, with the Claisen-Schmidt condensation followed by oxidative cyclization being a common and versatile approach.[2][3][4] This section provides a detailed, step-by-step protocol for the synthesis of a representative this compound analogue, highlighting the critical parameters and the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent this compound, which can be adapted for the synthesis of various substituted analogues by using appropriately substituted starting materials.

Step 1: Synthesis of 2'-Hydroxy-4-fluorochalcone (Claisen-Schmidt Condensation)

-

Principle: This base-catalyzed condensation reaction forms the chalcone backbone by reacting an o-hydroxyacetophenone with a benzaldehyde derivative. The hydroxide ions deprotonate the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde.

-

Procedure:

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add 4-fluorobenzaldehyde (1.0 eq).

-

Slowly add an aqueous solution of a strong base, such as potassium hydroxide (3.0 eq), to the mixture at room temperature with vigorous stirring.

-

Continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Oxidative Cyclization to this compound

-

Principle: The chalcone is cyclized to the flavone scaffold in the presence of an oxidizing agent. A common method involves the use of iodine in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the purified 2'-hydroxy-4-fluorochalcone (1.0 eq) in DMSO.

-

Add a catalytic amount of iodine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (around 120-140°C) for 2-4 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

II. In Vitro Anticancer Evaluation: A Comprehensive Protocol

The initial assessment of the anticancer potential of newly synthesized this compound analogues is typically performed through in vitro cytotoxicity assays against a panel of human cancer cell lines. This section provides a detailed protocol for the MTT assay, a widely used colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

This compound analogues dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized for each cell line.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple precipitate is visible.[7]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Data of Representative this compound Analogues

The following table summarizes the reported IC50 values for some fluorinated isoflavone analogues against the MCF-7 breast cancer cell line.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 | 13.66 | [9] |

| 4′-fluoro-7-hydroxy-2-trifluoromethylisoflavone | MCF-7 | 15.43 | [9] |

| 7-O-carboxymethyl-4′-fluoro-2-trifluoromethylisoflavone | MCF-7 | 11.73 | [9] |

Note: The data presented are from a single study and further research with a broader range of this compound analogues and cancer cell lines is necessary to establish comprehensive structure-activity relationships.

III. Elucidating the Mechanism of Action: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

Understanding the molecular mechanisms by which this compound analogues exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.

A. Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer. Many effective anticancer drugs work by inducing apoptosis in cancer cells.

-

Key Markers of Apoptosis:

-

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family regulates the integrity of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3 during apoptosis.

-

Experimental Protocol: Western Blotting for Apoptosis Markers

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.

-

Procedure:

-

Cell Lysis: Treat cancer cells with the this compound analogue at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

-

B. Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a loss of cell cycle regulation. Inducing cell cycle arrest is another important mechanism of anticancer drugs. Flavonoids, including flavone acetic acid, have been shown to induce cell cycle arrest, particularly at the G2/M phase.[10][11]

-

Analysis of Cell Cycle Distribution: Flow cytometry is the standard technique for analyzing cell cycle distribution. Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured for each cell. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase after treatment with a this compound analogue would indicate G2/M arrest.

C. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, proliferation, and growth.[12][13] This pathway is frequently hyperactivated in many types of cancer, making it an attractive target for cancer therapy. Flavonoids have been shown to inhibit the PI3K/Akt pathway.

-

Mechanism of Inhibition: this compound analogues can inhibit the PI3K/Akt pathway by decreasing the phosphorylation of key proteins in the cascade. This includes the phosphorylation of PI3K and Akt. Downregulation of this pathway can lead to decreased cell survival and proliferation and an increase in apoptosis.

Signaling Pathway Diagram: Inhibition of PI3K/Akt Pathway by this compound Analogues

Caption: Proposed mechanism of PI3K/Akt pathway inhibition by this compound analogues.

IV. Conclusion and Future Directions

This technical guide provides a comprehensive framework for the exploration of this compound analogues as potential anticancer agents. The strategic incorporation of fluorine at the 4'-position of the flavone scaffold offers a promising avenue for enhancing the therapeutic properties of this important class of natural product-inspired compounds. The detailed protocols for synthesis, in vitro cytotoxicity testing, and mechanistic studies provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Future investigations should focus on expanding the library of this compound analogues with diverse substitution patterns to establish robust structure-activity relationships. In vivo studies in relevant animal models are a critical next step to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates. Furthermore, the identification of the direct molecular targets of these compounds will provide deeper insights into their mechanisms of action and facilitate their optimization as targeted cancer therapeutics. The continued exploration of fluorinated flavonoids holds great promise for the development of novel and effective treatments for cancer.

V. References

-

MDPI. (2022). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Retrieved from [Link]

-

Preprints.org. (2023). Flavones and Related Compounds: Synthesis and Biological Activity[v1]. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. Retrieved from [Link]

-

PubMed. (1999). Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Flavonoids Activated Caspases for Apoptosis in Human Glioblastoma T98G and U87MG Cells But Not in Human Normal Astrocytes. Retrieved from [Link]

-

MDPI. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

-

MDPI. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. Retrieved from [Link]

-

PubMed Central. (2022). Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells. Retrieved from [Link]

-

CentAUR. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. Retrieved from [Link]

-

MDPI. (2021). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). G2/M phase arrest induced by compound 4d through modulation of cell.... Retrieved from [Link]

-

Brieflands. (2022). Effect of Interval Training and Curcumin on BAX, Bcl-2, and Caspase-3 Enzyme Activity in Rats. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis Of Flavone Skeleton By Different Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for each individual agent in four different breast cancer cell lines as obtained by clonogenic assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B).... Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of colorectal cancer (CRC) cell lines. Calculations were.... Retrieved from [Link]

-

MDPI. (2019). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

PubMed. (2004). Sulforaphane-induced G2/M phase cell cycle arrest involves checkpoint kinase 2-mediated phosphorylation of cell division cycle 25C. Retrieved from [Link]

-

YouTube. (2022). PI3K-AKT Pathway Explained. Retrieved from [Link]

Sources

- 1. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications [mdpi.com]

- 5. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. atcc.org [atcc.org]

- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4'-Fluoroflavone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4'-Fluoroflavone, a synthetic flavonoid derivative that has garnered significant interest within the scientific community. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and biological activities of this compound, offering a foundation for its further exploration and application.

Introduction: The Significance of Fluorinated Flavonoids

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2][3]. The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability[4][5][6]. This compound, as a member of this intriguing class of fluorinated flavonoids, represents a promising scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the highly electronegative fluorine atom, distinguish it from its non-fluorinated counterparts and warrant detailed investigation.

Molecular Structure and Chemical Identity

This compound, systematically named 2-(4-fluorophenyl)chromen-4-one, possesses the chemical formula C₁₅H₉FO₂[7][8]. Its core structure consists of a flavone backbone, characterized by a C6-C3-C6 skeleton, with a fluorine atom substituted at the 4' position of the B-ring.

Key Identifiers:

-

IUPAC Name: 2-(4-fluorophenyl)chromen-4-one[8]

-

CAS Number: 1645-21-2[8]

-

InChIKey: ZHXIMGYEMBZGOI-UHFFFAOYSA-N[7]

-

SMILES: c1ccc2c(c1)c(=O)cc(-c3ccc(cc3)F)o2[7]

The presence of the fluorine atom significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in experimental and developmental settings.

| Property | Value | Source |

| Molecular Weight | 240.23 g/mol | [7][8] |

| Molecular Formula | C₁₅H₉FO₂ | [7][8] |

| Appearance | Typically a solid | |

| Solubility | Generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [9] |

| Melting Point | Data not explicitly found for this compound, but related flavanones have melting points in the range of 77-78 °C. | [10] |

Note: Specific quantitative data for some properties may vary depending on the crystalline form and purity.

Synthesis of this compound

The synthesis of flavones and their derivatives can be achieved through several established methods. A common and effective route for the synthesis of this compound involves the cyclization of a chalcone precursor.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the Claisen-Schmidt condensation to form the chalcone, followed by an oxidative cyclization to yield the flavone.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluoroacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4'-Fluorochalcone)

-

Dissolve 4-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of NaOH or KOH (2-3 equivalents) in water and add it dropwise to the stirred ethanolic solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated solid (4'-Fluorochalcone) is collected by filtration, washed with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 2-(4-fluorophenyl)chromen-4-one (this compound)

-

Dissolve the purified 4'-Fluorochalcone (1 equivalent) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 120-140 °C for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid (this compound) is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on both the benzopyran and the 4-fluorophenyl rings. The chemical shifts and coupling patterns would be consistent with the proposed structure. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for all 15 carbon atoms, including the carbonyl carbon (C=O) at a downfield chemical shift (around 170-180 ppm) and the carbons attached to the fluorine atom showing a characteristic C-F coupling. |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 240.23). Fragmentation patterns would be consistent with the flavone structure. |

| Infrared (IR) Spectroscopy | The IR spectrum would show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1630-1660 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present. |

Note: Specific spectral data can be found in databases such as PubChem[8].

Biological Activities and Potential Applications

Fluorinated flavonoids, including this compound, have demonstrated a range of promising biological activities, making them attractive candidates for drug discovery and development.

Anticancer Potential

Research has shown that fluoro-flavone analogues exhibit significant anticancer properties[11]. These compounds can inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death)[11]. The mechanisms of action are often multifactorial and can involve the modulation of key signaling pathways implicated in cancer progression. For instance, some flavonoids are known to interact with protein kinases, which are crucial regulators of cell division[12].

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 4'-Fluoroflavone Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, have long been a focal point of biomedical research due to their extensive pharmacological activities. The strategic incorporation of fluorine into the flavonoid scaffold has emerged as a promising avenue to enhance their therapeutic potential, owing to fluorine's ability to modulate metabolic stability, bioavailability, and target-binding affinity. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity of 4'-Fluoroflavone, a synthetically accessible fluorinated flavonoid. We will delve into its established anticancer properties and explore its potential as an anti-inflammatory and neuroprotective agent, drawing upon data from structurally related flavonoids to inform experimental design. This document is intended to serve as a foundational resource, offering detailed experimental protocols and mechanistic insights to guide further investigation into the therapeutic promise of this compound.

Introduction: The Rationale for Fluorinating Flavonoids

The introduction of a fluorine atom at the 4'-position of the B-ring of the flavone backbone is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity and small van der Waals radius can significantly alter the electronic properties and conformation of the molecule. This can lead to enhanced binding to target proteins and improved metabolic stability by blocking sites susceptible to oxidative metabolism. These modifications can translate to increased potency and a more favorable pharmacokinetic profile, making this compound a compelling candidate for drug discovery.

Anticancer Bioactivity of Fluorinated Flavonoids

Preliminary studies have highlighted the potential of fluorinated flavonoids as anticancer agents. While direct studies on this compound are emerging, research on closely related fluorinated isoflavones provides valuable insights into their efficacy and mechanisms of action.

Cytotoxicity against Cancer Cell Lines

Fluorinated isoflavone analogs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on MCF-7 breast cancer cells have revealed promising activity for these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 | 13.66 | [1] |

| A related fluorinated isoflavone | MCF-7 | 15.43 | [1] |

| Another related fluorinated isoflavone | MCF-7 | 11.73 | [1] |

These findings underscore the potential of the 4'-fluoro substitution in conferring anticancer activity. Further investigation into the cytotoxicity of this compound across a panel of cancer cell lines is a logical and promising next step.

Proposed Mechanism of Action: Targeting Aurora Kinase B

One of the proposed mechanisms for the anticancer activity of fluoro-flavones is the inhibition of Aurora Kinase B.[2] Aurora Kinase B is a crucial enzyme in cell division, and its overexpression is linked to tumorigenesis in several cancers.[2] Molecular docking and dynamics studies suggest that fluoro-flavone analogs can bind to the ATP-binding pocket of Aurora Kinase B, thereby inhibiting its function and leading to cell cycle arrest and apoptosis in cancer cells.[2]

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for assessing the anticancer activity of this compound.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in a complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Potential Anti-Inflammatory Bioactivity

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented for their anti-inflammatory properties, and this compound is a promising candidate in this area. While direct IC50 values for this compound are not yet widely published, studies on structurally similar flavonoids provide a strong rationale for its investigation.

Inhibition of Inflammatory Mediators

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Flavonoids have been shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

For example, 3',4'-dihydroxyflavone and luteolin have demonstrated potent inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages with IC50 values of 9.61 ± 1.36 µM and 16.90 ± 0.74 µM, respectively.[3]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.[4] These pathways regulate the transcription of numerous pro-inflammatory genes. By inhibiting these pathways, flavonoids can effectively dampen the inflammatory response.

Signaling Pathway: NF-κB Inhibition by Flavonoids

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Detailed Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production by cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Complete culture medium

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.